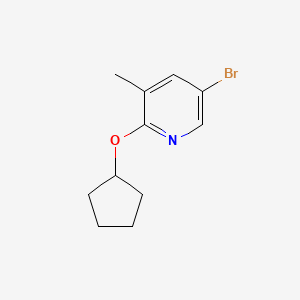
1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride
Übersicht
Beschreibung
The compound “1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride” is a derivative of the piperazine class of compounds . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This group is composed of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic .Wissenschaftliche Forschungsanwendungen
In Vitro Metabolism Studies
1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride's metabolic pathways have been studied, particularly its O-demethylation. An investigation with rabbit liver homogenates showed that this compound is biotransformed into various metabolites, highlighting the importance of metabolic O-demethylation in its properties (Zweig & Castagnoli, 1977).
Synthesis and Crystal Structures
Research has been conducted on the synthesis of similar fluorine-substituted compounds, including crystal structure analysis. These studies provide insights into the chemical behavior and potential applications of such compounds, including 1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride (Sun, Gao, Wang, & Hou, 2019).
Antibacterial Activity
Studies have explored the antibacterial properties of related compounds, suggesting potential applications in combating bacterial infections. This research underscores the significance of such compounds in medicinal chemistry (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).
Catalytic Reactions
Research on catalytic amination involving similar compounds has been conducted, which can provide valuable information for chemical synthesis processes (Bassili & Baiker, 1990).
Anti-Influenza Virus Activity
There is research on compounds with unique amine moieties, including those similar to 1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride, for their potential anti-influenza virus activities (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-1-methoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(12)10(13-2)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLGDXSJIWWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)

![3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448083.png)
![3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448085.png)
![Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448086.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1448087.png)
![6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1448088.png)




